molecular formula C9H6BrClN2S B14024740 5-(4-Bromo-3-chlorophenyl)thiazol-2-amine

5-(4-Bromo-3-chlorophenyl)thiazol-2-amine

Cat. No.: B14024740
M. Wt: 289.58 g/mol
InChI Key: ZZDKVEHMCWTMGD-UHFFFAOYSA-N
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Description

5-(4-Bromo-3-chlorophenyl)thiazol-2-amine is a heterocyclic compound featuring a thiazole ring substituted with a 4-bromo-3-chlorophenyl group at the 5-position and an amine group at the 2-position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromo-3-chlorophenyl)thiazol-2-amine typically involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates, isothiocyanates, or isoselenocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature . Another method involves heating a mixture of equimolar amounts of 2-acetylbenzimidazoles and thiourea in ethyl alcohol with an excess amount of iodine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Bromo-3-chlorophenyl)thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases in polar solvents are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine would yield a brominated thiazole derivative.

Comparison with Similar Compounds

  • 4-(4-Bromophenyl)-thiazol-2-amine
  • 6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl acetic acid arylidenehydrazides
  • N-(4-(4-Bromophenyl)-thiazol-2-yl)-2-chloroacetamide

Comparison: 5-(4-Bromo-3-chlorophenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other similar compounds, it has shown superior antimicrobial and anticancer activities . The presence of both bromine and chlorine atoms on the phenyl ring enhances its reactivity and binding affinity with biological targets.

Properties

Molecular Formula

C9H6BrClN2S

Molecular Weight

289.58 g/mol

IUPAC Name

5-(4-bromo-3-chlorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6BrClN2S/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4H,(H2,12,13)

InChI Key

ZZDKVEHMCWTMGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(S2)N)Cl)Br

Origin of Product

United States

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